

# (S)-Retosiban: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



**(S)-Retosiban**, also known as GSK-221149-A, is a potent and highly selective, orally active antagonist of the oxytocin receptor.[1][2] Developed by GlaxoSmithKline, it has been investigated primarily for its potential as a tocolytic agent to prevent preterm labor.[3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and key experimental findings related to **(S)-Retosiban**.

## **Chemical and Physical Properties**

**(S)-Retosiban** is a non-peptide, small molecule belonging to the diketopiperazine class of organic compounds.[3] Its chemical structure is characterized by a central 2,5-diketopiperazine ring with specific stereochemistry that is crucial for its high-affinity binding to the oxytocin receptor.



| Property          | Value                                                                                                                                                             | Reference    |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| CAS Number        | 820957-38-8                                                                                                                                                       |              |
| IUPAC Name        | (3R,6R)-6-[(2S)-butan-2-yl]-3-<br>(2,3-dihydro-1H-inden-2-yl)-1-<br>[(1R)-1-(2-methyl-1,3-oxazol-4-<br>yl)-2-(morpholin-4-yl)-2-<br>oxoethyl]piperazine-2,5-dione |              |
| Molecular Formula | C27H34N4O5                                                                                                                                                        |              |
| Molar Mass        | 494.592 g·mol−1                                                                                                                                                   | _            |
| Affinity (Ki)     | 0.65 nM (human OT receptor),<br>4.1 nM (rat OT receptor)                                                                                                          |              |
| Selectivity       | >1400-fold over vasopressin receptors                                                                                                                             | _            |
| Solubility        | > 0.22 mg/ml                                                                                                                                                      | _            |
| LogD              | 2.2                                                                                                                                                               | <del>-</del> |

## **Mechanism of Action and Signaling Pathway**

**(S)-Retosiban** functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, Retosiban blocks the downstream signaling cascade initiated by the endogenous ligand, oxytocin. This antagonism effectively inhibits oxytocin-induced uterine contractions, which are a primary driver of labor.

The binding of oxytocin to its receptor primarily activates the Gq/phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3) signaling pathway. This leads to an increase in intracellular calcium levels and subsequent smooth muscle contraction. **(S)-Retosiban** competitively inhibits this pathway.

Interestingly, studies have revealed that the signaling of the oxytocin receptor is more complex, involving other G-proteins and downstream effectors. The oxytocin receptor can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP)



levels. Furthermore, activation of the OTR can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.

**(S)-Retosiban** has been shown to prevent stretch-induced phosphorylation of ERK1/2 in human myometrial tissue, suggesting its mechanism extends beyond simple competitive antagonism of the Gq pathway. Unlike the peptide-based OTR antagonist atosiban, Retosiban does not appear to stimulate ERK1/2 activity or prostaglandin production at higher concentrations, indicating a different pharmacological profile.



Click to download full resolution via product page

Caption: **(S)-Retosiban** competitively antagonizes the oxytocin receptor, inhibiting downstream signaling pathways that lead to uterine contraction.



## **Experimental Protocols and Findings**In Vitro Pharmacological Studies

Methodology: Human myometrial strips were obtained from women undergoing Cesarean section. These tissue samples were subjected to pharmacological manipulations to assess the effect of **(S)-Retosiban** on oxytocin-induced contractions and downstream signaling. In some experiments, myometrial explants were exposed to prolonged mechanical stretch to mimic in vivo conditions. The effects on contractility were measured, and protein analysis was performed to quantify the phosphorylation of key signaling proteins like ERK1/2. Inhibition of inositol 1,4,5-trisphosphate (IP3) production was also quantified to determine the antagonist's effect on the primary signaling pathway.

#### Key Findings:

- (S)-Retosiban significantly reduced the contractile activity of both spontaneously active and oxytocin-stimulated human myometrial strips.
- The antagonism of oxytocin action by **(S)-Retosiban** in human myometrium was found to be potent, rapid, and reversible.
- Inhibition of IP3 production by (S)-Retosiban followed single-site competitive binding kinetics.
- (S)-Retosiban was also observed to inhibit the basal production of IP3 in the absence of
  oxytocin, suggesting potential inverse agonist activity.
- In stretched myometrial explants, **(S)-Retosiban** prevented the stretch-induced stimulation of myometrial contractility and the phosphorylation of ERK1/2.

### In Vivo Preclinical and Clinical Studies

Methodology: Preclinical studies involved intravenous and oral administration of **(S)-Retosiban** to rats to assess its effect on oxytocin-induced and spontaneous uterine contractions. Phase I clinical studies were conducted in healthy nonpregnant women to evaluate the safety and tolerability of single and repeat oral or intravenous doses. Subsequent Phase II and III clinical trials were designed to evaluate the efficacy and safety of intravenous **(S)-Retosiban** in women in spontaneous preterm labor, often with a placebo or atosiban as a comparator. The primary



outcomes of these trials typically included the time to delivery and neonatal morbidity and mortality.

#### **Key Findings:**

- In rats, **(S)-Retosiban** produced a dose-dependent decrease in oxytocin-induced uterine contractions. It also significantly reduced spontaneous uterine contractions in late-term pregnant rats.
- Phase I studies demonstrated that **(S)-Retosiban** was well-tolerated in healthy nonpregnant women.
- Phase II studies provided preliminary evidence that intravenous (S)-Retosiban can suppress
  uterine contractions and prolong pregnancy in women in spontaneous preterm labor,
  although the results were not always statistically significant.
- The large-scale Phase III trials were unfortunately terminated early due to slow recruitment, preventing a definitive conclusion on the efficacy and safety of **(S)-Retosiban** for treating spontaneous preterm labor.

## **Summary for the Drug Development Professional**

**(S)-Retosiban** is a well-characterized, potent, and selective oxytocin receptor antagonist with a distinct pharmacological profile compared to earlier peptide-based antagonists. Its high oral bioavailability and selectivity make it an attractive candidate for development. While in vitro and early clinical data were promising for its use as a tocolytic agent, challenges in clinical trial recruitment have left its ultimate clinical utility in this indication unproven. The detailed understanding of its chemical properties and mechanism of action, however, provides a solid foundation for further research and potential exploration in other oxytocin-mediated conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Retosiban Wikipedia [en.wikipedia.org]
- 4. gsk.com [gsk.com]
- To cite this document: BenchChem. [(S)-Retosiban: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861298#s-retosiban-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com